molecular formula C7H14ClN B14728106 1-Chloro-2,6-dimethylpiperidine CAS No. 6830-30-4

1-Chloro-2,6-dimethylpiperidine

Cat. No.: B14728106
CAS No.: 6830-30-4
M. Wt: 147.64 g/mol
InChI Key: VSBGCCJGVVODBU-UHFFFAOYSA-N
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Description

1-Chloro-2,6-dimethylpiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dimethylpiperidine can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-dimethylpiperidine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted piperidines.

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: 2,6-dimethylpiperidine.

Scientific Research Applications

1-Chloro-2,6-dimethylpiperidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Employed in studies to understand its interactions with biological targets.

    Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,6-dimethylpiperidine involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, the piperidine ring can interact with biological receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    1-Chloro-2,2,6,6-tetramethylpiperidine: Contains additional methyl groups, affecting its steric properties and reactivity.

    1-Bromo-2,6-dimethylpiperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.

Properties

CAS No.

6830-30-4

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-chloro-2,6-dimethylpiperidine

InChI

InChI=1S/C7H14ClN/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5H2,1-2H3

InChI Key

VSBGCCJGVVODBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1Cl)C

Origin of Product

United States

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